2,4-Dichloro-6-fluorobenzamide
Description
2,4-Dichloro-6-fluorobenzamide is a halogenated benzamide derivative with chlorine substituents at the 2- and 4-positions and fluorine at the 6-position of the benzamide ring. Benzamides are frequently studied for their crystallographic properties and biological activities, making substituent positioning critical for their functional characteristics .
Properties
CAS No. |
904285-10-5 |
|---|---|
Molecular Formula |
C7H4Cl2FNO |
Molecular Weight |
208.01 g/mol |
IUPAC Name |
2,4-dichloro-6-fluorobenzamide |
InChI |
InChI=1S/C7H4Cl2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
InChI Key |
FGTPYVXUOCVLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Key structural analogs include:
Substituent Effects :
- Chlorine and Fluorine : Electron-withdrawing halogens increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Fluorine’s small size minimizes steric effects while improving metabolic stability .
- Hydroxyl Groups: The 4-hydroxyphenyl moiety in ’s compound introduces polarity, likely improving aqueous solubility compared to non-hydroxylated analogs .
- Bromine and Trifluoropropoxy : Bromine’s larger atomic radius increases steric bulk, while trifluoropropoxy groups enhance lipophilicity, as seen in ’s patented compound .
Physicochemical Properties
- Crystallography: 2-Chloro-N-(2,6-dichlorophenyl)benzamide () forms monoclinic crystals (space group P2₁/c), with intermolecular N–H···O hydrogen bonds stabilizing the lattice. Similar packing patterns are expected for 2,4-Dichloro-6-fluorobenzamide .
- Solubility : Fluorine and hydroxyl groups (e.g., ) improve solubility in polar solvents, whereas chlorine and bromine enhance lipid membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
